![molecular formula C14H17N3O2 B7502575 N-[1-(4-methoxyphenyl)ethyl]-1-methylpyrazole-3-carboxamide](/img/structure/B7502575.png)
N-[1-(4-methoxyphenyl)ethyl]-1-methylpyrazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
MPEP is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which has been implicated in various neurological and psychiatric disorders, including anxiety, depression, addiction, and neurodegenerative diseases. The development of MPEP as a potential therapeutic agent has been driven by its ability to modulate the activity of mGluR5 without affecting other glutamate receptors, which may lead to fewer side effects and better efficacy.
Mécanisme D'action
MPEP selectively binds to and blocks the activity of N-[1-(4-methoxyphenyl)ethyl]-1-methylpyrazole-3-carboxamide, which is a G protein-coupled receptor that is widely expressed in the brain. This compound is involved in various physiological processes, such as synaptic plasticity, learning and memory, and pain perception. By blocking this compound, MPEP reduces the excitability of neurons and modulates the release of neurotransmitters, such as glutamate and dopamine, which are involved in various neurological and psychiatric disorders.
Biochemical and physiological effects:
MPEP has been shown to have various biochemical and physiological effects, depending on the dose and duration of treatment. For example, MPEP has been shown to reduce the expression of immediate early genes, such as c-fos and zif268, which are involved in the regulation of neuronal activity. MPEP has also been shown to reduce the release of glutamate and dopamine in various brain regions, such as the prefrontal cortex and the nucleus accumbens. In addition, MPEP has been shown to modulate the activity of various intracellular signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway and the cyclic AMP (cAMP) pathway.
Avantages Et Limitations Des Expériences En Laboratoire
MPEP has several advantages for lab experiments, such as its high selectivity and potency for N-[1-(4-methoxyphenyl)ethyl]-1-methylpyrazole-3-carboxamide, its ability to penetrate the blood-brain barrier, and its availability as a commercial reagent. However, MPEP also has some limitations, such as its relatively short half-life in vivo, its potential off-target effects on other glutamate receptors, and its potential species differences in pharmacokinetics and pharmacodynamics.
Orientations Futures
There are several future directions for the research on MPEP, such as the development of more selective and potent N-[1-(4-methoxyphenyl)ethyl]-1-methylpyrazole-3-carboxamide antagonists, the investigation of the role of this compound in various neurological and psychiatric disorders, the exploration of the potential therapeutic applications of this compound modulators in combination with other drugs or behavioral therapies, and the translation of preclinical findings into clinical trials. In addition, the elucidation of the molecular mechanisms underlying the effects of this compound modulators may provide insights into the pathophysiology of various neurological and psychiatric disorders and the development of novel therapeutic strategies.
Méthodes De Synthèse
MPEP can be synthesized by reacting 4-methoxyphenylethylamine with 1-methyl-1H-pyrazole-3-carboxylic acid in the presence of a coupling agent such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified by column chromatography or recrystallization.
Applications De Recherche Scientifique
MPEP has been extensively studied in vitro and in vivo for its potential therapeutic applications in various neurological and psychiatric disorders. For example, MPEP has been shown to reduce anxiety-like behavior in animal models of anxiety, such as the elevated plus maze and the light-dark box test. MPEP has also been shown to attenuate the rewarding effects of drugs of abuse, such as cocaine and alcohol, in animal models of addiction. In addition, MPEP has been shown to protect against neurodegeneration in animal models of Parkinson's disease and Alzheimer's disease.
Propriétés
IUPAC Name |
N-[1-(4-methoxyphenyl)ethyl]-1-methylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-10(11-4-6-12(19-3)7-5-11)15-14(18)13-8-9-17(2)16-13/h4-10H,1-3H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIFQDHLKYWXJHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)OC)NC(=O)C2=NN(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[(3-methoxyphenyl)methyl]-1,3-dimethylpyrazole-4-carboxamide](/img/structure/B7502511.png)
![Cyclopentyl(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B7502512.png)
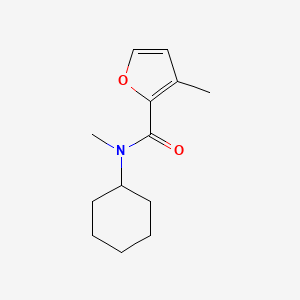
![Cyclobutyl(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B7502517.png)
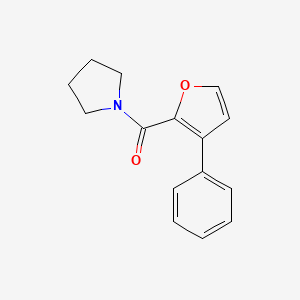
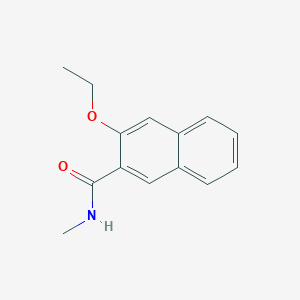
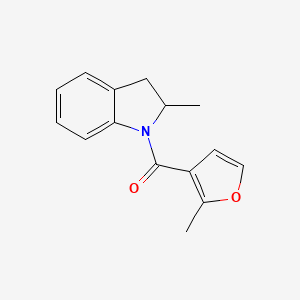
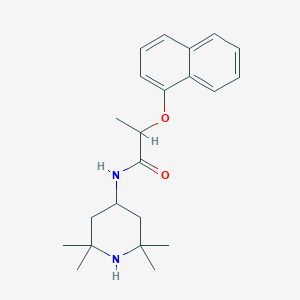
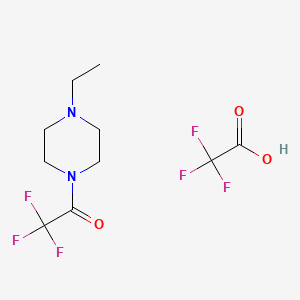
![N-[(1-ethyl-3,5-dimethylpyrazol-4-yl)methyl]-N-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7502549.png)
![2-Cyclopentyl-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethanone](/img/structure/B7502553.png)
![1-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)-3-(furan-2-yl)propan-1-one](/img/structure/B7502559.png)
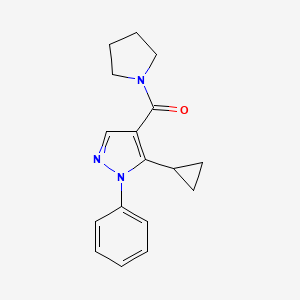
![1-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)-3,3-dimethylbutan-1-one](/img/structure/B7502563.png)
